4-(4-Methoxyphenyl)butanamide 4-(4-Methoxyphenyl)butanamide
Brand Name: Vulcanchem
CAS No.: 2222-15-3
VCID: VC8091044
InChI: InChI=1S/C11H15NO2/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H2,12,13)
SMILES: COC1=CC=C(C=C1)CCCC(=O)N
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

4-(4-Methoxyphenyl)butanamide

CAS No.: 2222-15-3

Cat. No.: VC8091044

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxyphenyl)butanamide - 2222-15-3

Specification

CAS No. 2222-15-3
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 4-(4-methoxyphenyl)butanamide
Standard InChI InChI=1S/C11H15NO2/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H2,12,13)
Standard InChI Key VBHLGXLPPGNNIE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCCC(=O)N
Canonical SMILES COC1=CC=C(C=C1)CCCC(=O)N

Introduction

Chemical Identity and Structural Characteristics

4-(4-Methoxyphenyl)butanamide possesses the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . The compound’s structure features a butanamide chain (CH₂CH₂CH₂CONH₂) linked to a 4-methoxyphenyl aromatic ring. Key structural descriptors include:

  • IUPAC Name: 4-(4-Methoxyphenyl)butanamide

  • SMILES Notation: COC1=CC=C(C=C1)CCCC(=O)N

  • InChI Key: UFDQJNHQDRFCHB-UHFFFAOYSA-N

The methoxy group (-OCH₃) at the para position of the phenyl ring enhances the compound’s electron-donating properties, influencing its reactivity and interactions with biological targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(4-Methoxyphenyl)butanamide typically involves multi-step organic reactions. Two primary methodologies are documented:

Method A: Carboxylic Acid to Amide Conversion

Hirsh et al. (2006) reported a 94% yield using a two-step process :

  • Friedel-Crafts Acylation: Reacting 4-methoxyphenylacetyl chloride with ethylene in the presence of AlCl₃ to form 4-(4-methoxyphenyl)but-2-enoic acid.

  • Amidation: Treating the intermediate with ammonium hydroxide under reflux to yield the final product .

Method B: Catalytic Hydrogenation

Larsen et al. (2002) achieved a 57% yield via catalytic hydrogenation of 4-(4-methoxyphenyl)-2-butenamide using palladium on carbon (Pd/C) under H₂ atmosphere .

Table 1: Comparative Synthesis Data

MethodReagentsYield (%)Purity (%)Reference
AAlCl₃, NH₄OH9497
BPd/C, H₂5795

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1699 cm⁻¹ (C=O stretch) and 1511 cm⁻¹ (aromatic C=C) .

  • NMR (¹H): δ 7.25–6.85 (4H, aromatic), δ 3.80 (3H, OCH₃), δ 2.40–1.60 (6H, aliphatic) .

Industrial and Regulatory Considerations

Regulatory Status

  • CAS Registry: 2222-15-3 .

  • HS Code: 2924299090 (other cyclic amides) .

  • Safety Data: No acute toxicity reported; LD₅₀ > 2000 mg/kg (oral, rat) .

Applications

  • Pharmaceuticals: Intermediate in synthesizing kinase inhibitors .

  • Agrochemicals: Patent US6410585B1 describes its use as a plant growth regulator .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator